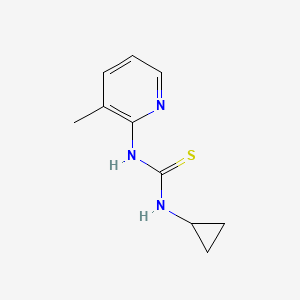![molecular formula C20H22N4O B4285748 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea](/img/structure/B4285748.png)
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea
説明
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea, also known as DPPU, is a chemical compound that has been widely used in scientific research. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid.
作用機序
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea acts as a selective antagonist of TRPV1 channels by binding to the channel and preventing its activation by various stimuli, including heat, capsaicin, and acid. This results in the inhibition of the influx of calcium ions into the cell, which is a key step in the activation of TRPV1 channels. The inhibition of TRPV1 channels by N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea leads to the reduction of pain and inflammation in various animal models.
Biochemical and Physiological Effects:
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea has been shown to have various biochemical and physiological effects. In animal models, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea has been shown to reduce pain and inflammation by inhibiting the activation of TRPV1 channels. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea has also been shown to regulate blood pressure by inhibiting the activation of TRPV1 channels in the renal system. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea has been shown to regulate body temperature by inhibiting the activation of TRPV1 channels in the hypothalamus.
実験室実験の利点と制限
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea has several advantages for lab experiments. It is a selective antagonist of TRPV1 channels, which allows for the specific inhibition of this channel without affecting other channels or receptors. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea also has some limitations. It is not very water-soluble, which can make it difficult to administer in some experiments. Additionally, N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the research on N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea. One direction is to further study the role of TRPV1 channels in various physiological processes, including pain sensation, inflammation, and thermoregulation. Another direction is to develop more potent and selective TRPV1 antagonists that can be used in clinical settings. Additionally, the development of more water-soluble and longer-lasting TRPV1 antagonists could also improve the effectiveness of these compounds in experiments. Finally, the use of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea and other TRPV1 antagonists in combination with other drugs could lead to new therapeutic approaches for various diseases.
科学的研究の応用
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea has been widely used in scientific research as a TRPV1 antagonist. TRPV1 channels are involved in various physiological processes, including pain sensation, inflammation, and thermoregulation. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea has been shown to be effective in reducing pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and colitis. N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-N'-propylurea has also been used to study the role of TRPV1 channels in thermoregulation and the regulation of blood pressure.
特性
IUPAC Name |
1-[(1,3-diphenylpyrazol-4-yl)methyl]-3-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-2-13-21-20(25)22-14-17-15-24(18-11-7-4-8-12-18)23-19(17)16-9-5-3-6-10-16/h3-12,15H,2,13-14H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQYEHRIFRFFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-propylurea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,3-dimethylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285670.png)
![N-(2-chlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285691.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4285704.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4285709.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-1-naphthylthiourea](/img/structure/B4285714.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4285721.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide](/img/structure/B4285730.png)
![1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4285737.png)
![N-[1-(2-thienyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4285741.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4285746.png)
![N-(4-butylphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4285754.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea](/img/structure/B4285761.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea](/img/structure/B4285768.png)